Lipophilicity (LogP) Comparison: 2,5-Dimethoxy vs. 2,4-Dimethoxy Regioisomers
The 2,5-dimethoxyphenyl substitution yields a calculated partition coefficient (XLogP3) of 1.5 [1], which is 0.8 log units higher (i.e., more lipophilic) than that of its 2,4-dimethoxy regioisomer (LogP = 0.70) . This indicates stronger retention in non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: LogP = 0.70 |
| Quantified Difference | ΔLogP = +0.8 |
| Conditions | Computed values (XLogP3 / vendor-provided LogP) |
Why This Matters
A higher LogP can translate to increased membrane permeability and altered retention times in reversed-phase purification, directly impacting hit validation and scale-up logistics.
- [1] PubChem. (2025). Computed Properties for CID 3816082. https://pubchem.ncbi.nlm.nih.gov/compound/3816082#section=Chemical-and-Physical-Properties View Source
